Ophthalmic acid

Catalog No.
S538181
CAS No.
495-27-2
M.F
C11H19N3O6
M. Wt
289.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ophthalmic acid

CAS Number

495-27-2

Product Name

Ophthalmic acid

IUPAC Name

(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C11H19N3O6

Molecular Weight

289.29 g/mol

InChI

InChI=1S/C11H19N3O6/c1-2-7(10(18)13-5-9(16)17)14-8(15)4-3-6(12)11(19)20/h6-7H,2-5,12H2,1H3,(H,13,18)(H,14,15)(H,16,17)(H,19,20)/t6-,7-/m0/s1

InChI Key

JCMUOFQHZLPHQP-BQBZGAKWSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

gamma-Glu-alpha-aminobutyryl-Gly, ophthalmic acid

Canonical SMILES

CCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Isomeric SMILES

CC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

The exact mass of the compound Ophthalmic acid is 289.1274 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. It belongs to the ontological category of L-glutamine derivative in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ophthalmic acid (L-γ-glutamyl-L-α-aminobutyrylglycine) is a non-proteinogenic tripeptide and a direct structural analog of glutathione (GSH). Biosynthesized via the same enzymatic pathway as GSH—utilizing glutamate-cysteine ligase and glutathione synthetase—ophthalmic acid replaces the central cysteine moiety with L-2-aminobutyrate [1]. This critical substitution removes the nucleophilic thiol group, rendering ophthalmic acid entirely redox-silent and incapable of auto-oxidation[2]. In procurement and analytical workflows, this compound is primarily sourced as a highly stable surrogate biomarker for hepatic GSH depletion, a competitive inhibitor for GSH-dependent enzymes, and a robust internal standard for LC-MS/MS metabolomics where the inherent instability of natural glutathione compromises assay reproducibility [3].

Procuring natural glutathione (GSH) for baseline metabolic profiling or structural binding assays frequently fails due to its extreme pre-analytical instability. In plasma and tissue homogenates, GSH rapidly auto-oxidizes to glutathione disulfide (GSSG) or forms mixed disulfides with proteins, necessitating immediate, aggressive chemical derivatization (e.g., alkylation with N-ethylmaleimide) to preserve the sample [1]. This rapid turnover introduces severe quantitative artifacts in LC-MS/MS workflows and prevents steady-state binding analysis in enzymatic assays. Ophthalmic acid circumvents this failure entirely; because it lacks a sulfhydryl group, it cannot oxidize, allowing researchers to measure a stable, proportional proxy for intracellular GSH depletion or to perform steady-state competitive inhibition studies on GSH-utilizing enzymes without substrate degradation .

Pre-Analytical Stability in Metabolomic Workflows

The primary procurement driver for ophthalmic acid is its absolute resistance to auto-oxidation during sample handling. While natural glutathione (GSH) degrades rapidly in untreated plasma, necessitating immediate acidification or thiol-alkylation to prevent massive quantitative losses, ophthalmic acid remains structurally intact due to the absence of a reactive thiol group[1]. This allows ophthalmic acid to serve as a highly reliable, stable proxy for GSH pathway activity in complex biological matrices without the need for specialized derivatization protocols [2].

Evidence DimensionSusceptibility to auto-oxidation and disulfide formation
Target Compound Data0% auto-oxidation (redox-silent due to L-2-aminobutyrate substitution)
Comparator Or BaselineGlutathione (GSH) (Rapidly oxidizes to GSSG in untreated plasma)
Quantified DifferenceComplete elimination of pre-analytical oxidation artifacts
ConditionsUntreated plasma or tissue homogenate handling for LC-MS/MS

Eliminates the need for hazardous and time-consuming thiol-derivatization steps in high-throughput metabolomic screening.

Enzyme Binding Without Substrate Turnover

In structural and kinetic studies of GSH-dependent enzymes, using GSH as a ligand often results in rapid substrate turnover, complicating steady-state binding measurements. Ophthalmic acid acts as a stable structural mimic, binding to the same active sites without being consumed. For example, ophthalmic acid competitively inhibits glyoxalase I with a quantified Ki of 0.95 mM . It also exerts stable pleiotropic effects on glutathione S-transferases (GSTs) and glutaredoxins (achieving up to 60% reduction in activity at 5 μM) without undergoing the redox cycling that confounds assays using native GSH.

Evidence DimensionEnzyme active site interaction (Glyoxalase I / Glutaredoxin)
Target Compound DataStable competitive inhibition (Ki = 0.95 mM for Glyoxalase I; 60% inhibition of glutaredoxin at 5 μM)
Comparator Or BaselineGlutathione (GSH) (Rapidly consumed as an active substrate/electron donor)
Quantified DifferenceEnables steady-state active site occupation without enzymatic degradation
ConditionsIn vitro enzyme kinetic assays (Glyoxalase I, Glutaredoxin, GST)

Critical for crystallographic studies and inhibitor screening where a stable, non-reactive occupation of the GSH binding pocket is required.

Amplified Biomarker Signal for Hepatic Oxidative Stress

Directly measuring hepatic GSH depletion via plasma sampling is notoriously unreliable due to rapid systemic clearance and instability. Ophthalmic acid provides a highly amplified, inverse systemic read-out for intracellular GSH loss. In models of acetaminophen-induced hepatotoxicity or severe oxidative stress, as hepatic GSH is depleted, the uninhibited biosynthetic enzymes hyper-produce ophthalmic acid. This results in massive systemic elevations—often exceeding a 20-fold to 35-fold increase in plasma or liver tissue levels . This robust dynamic range makes ophthalmic acid a superior, quantifiable biomarker for drug-induced liver injury (DILI) screening compared to direct GSH measurement[1].

Evidence DimensionSystemic biomarker dynamic range during hepatic GSH depletion
Target Compound Data>20-fold to 35-fold elevation in ophthalmic acid levels
Comparator Or BaselinePlasma GSH (Negligible or highly variable systemic change due to instability)
Quantified DifferenceProvides a highly amplified, stable systemic signal for intracellular depletion
ConditionsIn vivo hepatotoxicity models (e.g., acetaminophen overdose, methionine restriction)

Allows toxicologists to reliably quantify intracellular liver damage using non-invasive plasma sampling in preclinical drug safety screening.

Stable Internal Standard for High-Throughput Metabolomics

Because ophthalmic acid is entirely resistant to auto-oxidation, it is uniquely suited as a stable internal standard or proxy marker in LC-MS/MS metabolomic workflows. It allows analytical chemists to accurately track the glutathione biosynthetic pathway without employing complex, time-sensitive thiol-alkylation protocols required to stabilize natural GSH [1].

Non-Reactive Ligand for GSH-Dependent Enzyme Assays

Ophthalmic acid is the preferred structural analog for studying the binding pockets of glutathione S-transferases (GSTs), glyoxalase I, and glutaredoxins. By substituting the reactive cysteine with L-2-aminobutyrate, it occupies the active site (e.g., Ki = 0.95 mM for glyoxalase I) without acting as an electron donor, enabling precise steady-state kinetic modeling and X-ray crystallography .

Preclinical Toxicology and DILI Screening

In pharmaceutical development, ophthalmic acid is procured as a validated surrogate biomarker for drug-induced liver injury (DILI). In models of acetaminophen overdose, its robust >20-fold systemic elevation provides a reliable, quantifiable read-out for hepatic GSH depletion, bypassing the pre-analytical instability that plagues direct plasma GSH measurements[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-3.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

289.12738533 Da

Monoisotopic Mass

289.12738533 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3A60475Q1Q

Sequence

XXG

Other CAS

495-27-2

Wikipedia

Ophthalmic_acid

Dates

Last modified: 08-15-2023
1: Servillo L, Castaldo D, Giovane A, Casale R, D'Onofrio N, Cautela D, Balestrieri ML. Ophthalmic acid is a marker of oxidative stress in plants as in animals. Biochim Biophys Acta. 2018 Apr;1862(4):991-998. doi: 10.1016/j.bbagen.2018.01.015. PubMed PMID: 29413907.
2: Ito T, Tokoro M, Hori R, Hemmi H, Yoshimura T. Production of Ophthalmic Acid Using Engineered Escherichia coli. Appl Environ Microbiol. 2018 Mar 19;84(7). pii: e02806-17. doi: 10.1128/AEM.02806-17. Print 2018 Apr 1. PubMed PMID: 29352090; PubMed Central PMCID: PMC5861832.
3: Lee J, Kang ES, Kobayashi S, Homma T, Sato H, Seo HG, Fujii J. The viability of primary hepatocytes is maintained under a low cysteine-glutathione redox state with a marked elevation in ophthalmic acid production. Exp Cell Res. 2017 Dec 1;361(1):178-191. doi: 10.1016/j.yexcr.2017.10.017. Epub 2017 Oct 26. PubMed PMID: 29079265.
4: Kobayashi S, Lee J, Takao T, Fujii J. Increased ophthalmic acid production is supported by amino acid catabolism under fasting conditions in mice. Biochem Biophys Res Commun. 2017 Sep 23;491(3):649-655. doi: 10.1016/j.bbrc.2017.07.149. Epub 2017 Jul 28. PubMed PMID: 28757411.
5: Servillo L, D'Onofrio N, Casale R, Cautela D, Giovane A, Castaldo D, Balestrieri ML. Ergothioneine products derived by superoxide oxidation in endothelial cells exposed to high-glucose. Free Radic Biol Med. 2017 Jul;108:8-18. doi: 10.1016/j.freeradbiomed.2017.03.009. Epub 2017 Mar 12. PubMed PMID: 28300670.
6: Irino Y, Toh R, Nagao M, Mori T, Honjo T, Shinohara M, Tsuda S, Nakajima H, Satomi-Kobayashi S, Shinke T, Tanaka H, Ishida T, Miyata O, Hirata KI. 2-Aminobutyric acid modulates glutathione homeostasis in the myocardium. Sci Rep. 2016 Nov 9;6:36749. doi: 10.1038/srep36749. PubMed PMID: 27827456; PubMed Central PMCID: PMC5101505.
7: Ito T, Yamauchi A, Hemmi H, Yoshimura T. Ophthalmic acid accumulation in an Escherichia coli mutant lacking the conserved pyridoxal 5'-phosphate-binding protein YggS. J Biosci Bioeng. 2016 Dec;122(6):689-693. doi: 10.1016/j.jbiosc.2016.06.010. Epub 2016 Jul 12. PubMed PMID: 27426274.
8: Chaleckis R, Murakami I, Takada J, Kondoh H, Yanagida M. Individual variability in human blood metabolites identifies age-related differences. Proc Natl Acad Sci U S A. 2016 Apr 19;113(16):4252-9. doi: 10.1073/pnas.1603023113. Epub 2016 Mar 28. PubMed PMID: 27036001; PubMed Central PMCID: PMC4843419.
9: Pluskal T, Sajiki K, Becker J, Takeda K, Yanagida M. Diverse fission yeast genes required for responding to oxidative and metal stress: Comparative analysis of glutathione-related and other defense gene deletions. Genes Cells. 2016 Jun;21(6):530-42. doi: 10.1111/gtc.12359. Epub 2016 Mar 23. PubMed PMID: 27005325.
10: Narainsamy K, Farci S, Braun E, Junot C, Cassier-Chauvat C, Chauvat F. Oxidative-stress detoxification and signalling in cyanobacteria: the crucial glutathione synthesis pathway supports the production of ergothioneine and ophthalmate. Mol Microbiol. 2016 Apr;100(1):15-24. doi: 10.1111/mmi.13296. Epub 2016 Feb 9. PubMed PMID: 26713511.
11: Kaur G, Leslie EM, Tillman H, Lee WM, Swanlund DP, Karvellas CJ; US Acute Liver Failure Study Group. Detection of Ophthalmic Acid in Serum from Acetaminophen-Induced Acute Liver Failure Patients Is More Frequent in Non-Survivors. PLoS One. 2015 Sep 25;10(9):e0139299. doi: 10.1371/journal.pone.0139299. eCollection 2015. PubMed PMID: 26407170; PubMed Central PMCID: PMC4583290.
12: Carretero A, León Z, García-Cañaveras JC, Zaragoza A, Gómez-Lechón MJ, Donato MT, Lahoz A. In vitro/in vivo screening of oxidative homeostasis and damage to DNA, protein, and lipids using UPLC/MS-MS. Anal Bioanal Chem. 2014 Sep;406(22):5465-76. doi: 10.1007/s00216-014-7983-5. Epub 2014 Jun 27. PubMed PMID: 24969468.
13: Brunelli L, Caiola E, Marabese M, Broggini M, Pastorelli R. Capturing the metabolomic diversity of KRAS mutants in non-small-cell lung cancer cells. Oncotarget. 2014 Jul 15;5(13):4722-31. PubMed PMID: 24952473; PubMed Central PMCID: PMC4148094.
14: Geenen S, du Preez FB, Snoep JL, Foster AJ, Sarda S, Kenna JG, Wilson ID, Westerhoff HV. Glutathione metabolism modeling: a mechanism for liver drug-robustness and a new biomarker strategy. Biochim Biophys Acta. 2013 Oct;1830(10):4943-59. doi: 10.1016/j.bbagen.2013.04.014. Epub 2013 Apr 30. PubMed PMID: 23643929.
15: Geenen S, Yates JW, Kenna JG, Bois FY, Wilson ID, Westerhoff HV. Multiscale modelling approach combining a kinetic model of glutathione metabolism with PBPK models of paracetamol and the potential glutathione-depletion biomarkers ophthalmic acid and 5-oxoproline in humans and rats. Integr Biol (Camb). 2013 Jun;5(6):877-88. doi: 10.1039/c3ib20245c. PubMed PMID: 23632663.
16: Dello SA, Neis EP, de Jong MC, van Eijk HM, Kicken CH, Olde Damink SW, Dejong CH. Systematic review of ophthalmate as a novel biomarker of hepatic glutathione depletion. Clin Nutr. 2013 Jun;32(3):325-30. doi: 10.1016/j.clnu.2012.10.008. Epub 2012 Oct 30. Review. PubMed PMID: 23182341.
17: Dello SA, van Eijk HM, Neis EP, de Jong MC, Olde Damink SW, Dejong CH. Ophthalmate detection in human plasma with LC-MS-MS. J Chromatogr B Analyt Technol Biomed Life Sci. 2012 Aug 15;903:1-6. doi: 10.1016/j.jchromb.2012.06.023. Epub 2012 Jun 26. PubMed PMID: 22831884.
18: Németi B, Anderson ME, Gregus Z. Glutathione synthetase promotes the reduction of arsenate via arsenolysis of glutathione. Biochimie. 2012 Jun;94(6):1327-33. doi: 10.1016/j.biochi.2012.02.033. Epub 2012 Mar 8. PubMed PMID: 22426003.
19: Carew MW, Naranmandura H, Shukalek CB, Le XC, Leslie EM. Monomethylarsenic diglutathione transport by the human multidrug resistance protein 1 (MRP1/ABCC1). Drug Metab Dispos. 2011 Dec;39(12):2298-304. doi: 10.1124/dmd.111.041673. Epub 2011 Sep 14. PubMed PMID: 21918036.
20: Geenen S, du Preez FB, Reed M, Nijhout HF, Kenna JG, Wilson ID, Westerhoff HV, Snoep JL. A mathematical modelling approach to assessing the reliability of biomarkers of glutathione metabolism. Eur J Pharm Sci. 2012 Jul 16;46(4):233-43. doi: 10.1016/j.ejps.2011.08.017. Epub 2011 Aug 24. PubMed PMID: 21888969.

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